N-(3-Butynyl)phthalimide
Overview
Description
N-(3-Butynyl)phthalimide is an organic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is a terminal alkyne substituted isoindole compound, often used in various chemical research applications . The compound is characterized by its unique structure, which includes a phthalimide moiety linked to a butynyl group.
Scientific Research Applications
N-(3-Butynyl)phthalimide is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Used in proteomics research for the study of protein interactions and modifications.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
N-(3-Butynyl)phthalimide has been used in various research areas. For instance, it has been used in the incorporation of conjugated diynes in perovskites and their post-synthetic modification . It has also been used in the engineering of ‘clickable’ organic electrochemical transistors toward biosensing devices .
Biochemical Analysis
Biochemical Properties
It is known that phthalimides, the class of compounds to which N-(3-Butynyl)phthalimide belongs, can interact with various enzymes and proteins
Cellular Effects
Some phthalimides have been shown to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Butynyl)phthalimide can be synthesized through the reaction of phthalimide with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Phthalimide+3-Butyn-1-olK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Butynyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(3-Butynyl)phthalimide involves its ability to act as a reactive intermediate in various chemical reactions. The terminal alkyne group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. This property makes it valuable in bioconjugation and material science applications .
Comparison with Similar Compounds
- N-(2-Butynyl)phthalimide
- N-(4-Pentynyl)phthalimide
- N-Propargylphthalimide
Comparison: N-(3-Butynyl)phthalimide is unique due to its specific butynyl substitution, which imparts distinct reactivity and properties compared to its analogs. For instance, N-(2-Butynyl)phthalimide and N-(4-Pentynyl)phthalimide have different chain lengths and positions of the alkyne group, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-but-3-ynylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMNQWSIQLKYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457580 | |
Record name | N-(3-Butynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-90-8 | |
Record name | N-(3-Butynyl)phthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14396-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Butynyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(3-Butynyl)phthalimide in synthesizing amino-based HPLC columns?
A1: this compound serves as a protected amino group precursor in the multi-step synthesis of amino-based stationary phases for HPLC []. The compound is first anchored to the silica support through a hydrosilation reaction involving its terminal alkyne group. Subsequently, the phthalimide group is cleaved to reveal the primary amine functionality, resulting in a 4-amino-1-butyne phase. This amino group serves as the primary interaction site for analytes during the chromatographic separation.
Q2: How is the successful incorporation of this compound and its subsequent transformation into the amino phase confirmed in the study?
A2: The researchers employed several characterization techniques to confirm the successful modification of the silica support. These include:
- Cross-polarization magic angle spinning nuclear magnetic resonance (CP MAS-NMR): This technique provides structural information about the bonded phases and can confirm the presence of specific chemical groups, such as the phthalimide and the resulting amine after cleavage [].
- Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy: DRIFT spectroscopy is sensitive to changes in chemical bonds and can identify the characteristic peaks associated with the phthalimide group and the newly formed amine group [].
- Elemental analysis: This technique determines the elemental composition of the modified silica, providing quantitative information about the successful incorporation of nitrogen-containing groups from this compound [].
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